1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O/c12-10-11(15-5-4-14-10)16-6-2-9(17)8(7-16)1-3-13/h4-5,8-9,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRCSSJBWYZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring and a chloropyrazine moiety, making it a candidate for various therapeutic applications.
- Molecular Formula : CHClFNO
- Molecular Weight : 259.71 g/mol
- CAS Number : 2097998-89-3
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways. Specifically, phosphodiesterase 10 (PDE10) has been identified as a target for compounds containing piperidine and pyrazine moieties .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of piperidine derivatives. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and disruption of cancer cell proliferation pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | Data not available | Induction of apoptosis |
| Similar Piperidine Derivative | A549 (lung cancer) | 10 | Inhibition of cell growth |
Neuroprotective Effects
The compound's piperidine structure is also associated with neuroprotective properties. It has been suggested that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function and memory .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study investigated the effects of various piperidine derivatives on FaDu cells, revealing that modifications in the side chains significantly impacted cytotoxicity and apoptosis induction.
- Neuroprotective Activity
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Diversity : The target compound’s 3-chloropyrazine and 2-fluoroethyl groups distinguish it from analogs with aryl (e.g., benzofuran, thiophene) or simple alkyl substituents. The pyrazine ring may enhance π-stacking interactions in biological targets compared to phenyl or pyridyl groups .
- Synthetic Yields : The target compound’s synthesis (inferred from intermediates) aligns with moderate yields (e.g., 56–69% in related piperidin-4-ol syntheses ).
- Fluorine Impact: The 2-fluoroethyl group may improve metabolic stability and membrane permeability relative to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .
Pharmacological and Physicochemical Properties
While direct data for the target compound are absent, insights can be drawn from analogs:
- METTL3 Inhibition : Piperidin-4-ol derivatives with pyridyl or pyrimidinyl groups (e.g., compound 24 in ) show activity as METTL3 inhibitors, implying the target’s pyrazine moiety could contribute to analogous enzyme interactions.
- Solubility and Stability : The hydroxyl group at position 4 enhances aqueous solubility, while the 3-chloropyrazine may reduce logP compared to iodophenyl or benzofuran analogs .
Vorbereitungsmethoden
General Synthetic Strategy Overview
The synthesis of 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol typically involves:
- Construction or procurement of the piperidin-4-ol core.
- Introduction of the 3-chloropyrazin-2-yl substituent at the nitrogen (N-1) of the piperidine ring.
- Alkylation at the 3-position of the piperidine ring with a 2-fluoroethyl group.
This multi-step synthesis generally employs nucleophilic substitution and alkylation reactions, often starting from commercially available or easily synthesized intermediates.
Preparation of the Piperidin-4-ol Core
The piperidin-4-ol moiety is a critical scaffold. According to established procedures, 4-hydroxypiperidine hydrochloride is commonly prepared by deprotection or reduction steps starting from protected piperidine derivatives:
| Step | Description | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Deprotection of tert-butyl 4-hydroxypiperidine-1-carboxylate | Stir with saturated HCl in 1,4-dioxane at room temperature for 2 h | 99% |
This step yields 4-hydroxypiperidine hydrochloride, a key intermediate for further functionalization.
Alkylation with 2-Fluoroethyl Group at the 3-Position
The 3-position of the piperidine ring is functionalized with a 2-fluoroethyl substituent, likely via alkylation:
- The 3-position carbon is activated (e.g., via enolate formation or halogenation).
- Alkylation with 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or chloride) proceeds under basic conditions.
This step may be conducted before or after N-arylation depending on synthetic convenience and protecting groups.
Summary Table of Proposed Preparation Steps
Research Findings and Notes on Preparation
- The compound's synthesis is consistent with general methods for functionalized piperidines bearing heteroaryl substituents and fluoroalkyl groups.
- Fluoroalkylation often requires careful control to avoid side reactions due to the reactivity of fluoroalkyl halides.
- The pyrazine ring’s chlorine substituent at the 3-position is generally stable under alkylation conditions but may participate in further functionalization if desired.
- Purity and characterization typically involve NMR, HPLC, and mass spectrometry, as provided by suppliers for research-grade samples.
- No direct, detailed experimental procedures for this exact compound were found in publicly accessible patents or literature, but related pyrazine-piperidine syntheses provide a reliable framework.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol, and how are yields maximized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and piperidine ring functionalization. Key steps include:
- Solvent selection : Ethanol or dichloromethane are common due to their compatibility with polar intermediates .
- Catalysts/bases : Sodium hydroxide or potassium carbonate are used to deprotonate intermediates, enhancing reaction efficiency .
- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reaction rate and side-product formation .
- Purity optimization : Post-synthesis purification via column chromatography or recrystallization improves yield (>70% reported in analogous piperidine derivatives) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., distinguishing piperidin-4-ol vs. pyrazine signals) .
- IR spectroscopy : Confirms functional groups (e.g., -OH stretch at ~3200 cm, C-Cl at ~750 cm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHClFNO) and fragmentation patterns .
Q. What reaction mechanisms govern its participation in further derivatization?
The compound’s reactivity is driven by:
- Piperidin-4-ol hydroxyl group : Susceptible to alkylation/acylation under Mitsunobu conditions or via tosylate intermediates .
- 3-Chloropyrazine moiety : Undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) at the chlorine position .
- 2-Fluoroethyl chain : May participate in radical or elimination reactions under strong bases .
Advanced Research Questions
Q. How does stereochemistry at the piperidin-4-ol position influence biological activity?
Stereochemical effects are critical for target binding:
- Enantiomer separation : Chiral HPLC or enzymatic resolution can isolate (R)- and (S)-isomers .
- Activity assays : Comparative studies (e.g., radioligand binding for neurotransmitter receptors) reveal stereospecific potency differences (e.g., >10-fold IC variation in related piperidines) .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict hydrogen-bonding interactions between the hydroxyl group and target proteins .
Q. What computational methods are used to predict its pharmacokinetic properties?
Key approaches include:
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), blood-brain barrier permeability (high due to fluorine), and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Assess stability in lipid bilayers or protein-binding pockets (e.g., 100-ns simulations using GROMACS) .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces for reactivity insights .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., reference inhibitors) .
- Metabolic instability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to rule out non-specific interactions .
Q. What strategies improve solubility without compromising bioactivity?
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 5–10 mg/mL in pH 7.4 buffer) .
- Prodrug design : Esterification of the hydroxyl group increases lipophilicity for passive diffusion, with enzymatic cleavage in vivo .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vitro assays .
Q. How are stability issues under varying pH/temperature addressed?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, monitoring degradation via HPLC .
- Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under inert gas .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C for stable analogs) .
Methodological Notes
- Data synthesis : Emphasis on peer-reviewed synthesis protocols (e.g., PubChem, ECHA) and analytical standards (e.g., NMR, HRMS) .
- Advanced tools : MD simulations, DFT, and proteomic profiling are recommended for resolving complex research challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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